molecular formula C70 B051282 Fullerene C70 CAS No. 115383-22-7

Fullerene C70

Cat. No.: B051282
CAS No.: 115383-22-7
M. Wt: 840.7 g/mol
InChI Key: ATLMFJTZZPOKLC-UHFFFAOYSA-N
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Description

Fullerene C70 is a molecule consisting of 70 carbon atoms arranged in a cage-like fused-ring structure resembling a rugby ball. It is composed of 25 hexagons and 12 pentagons, with a carbon atom at each vertex and a bond along each polygon edge . This molecule is a member of the fullerene family, which also includes the well-known buckminsterfullerene (C60).

Mechanism of Action

Target of Action

Fullerene C70, a molecule consisting of 70 carbon atoms, is a cage-like fused-ring structure . It interacts with various targets due to its unique physicochemical properties. For instance, it has been reported to interact with graphene sheets, forming novel this compound/carbon nanoscroll core/shell composite nanostructures . Moreover, it has been used to form cocrystals with other molecules, such as NiII(OEP), where OEP is the dianion of octaethylporphyrin .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For example, in the case of graphene sheets, the this compound can induce the self-assemble CNS to form a shell–core structure . The interaction between C70 and its targets often involves van der Waals forces and π–π stacking interactions . These interactions are crucial for the formation of various structures and complexes involving C70.

Biochemical Pathways

It has been suggested that fullerenes can participate in reactive oxygen species (ros) homeostasis . This implies that C70 may interact with biochemical pathways related to oxidative stress and inflammation. More research is needed to fully elucidate the biochemical pathways affected by C70.

Pharmacokinetics

It is known that fullerenes are soluble in a variety of organic solvents , which could influence their bioavailability and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are still under investigation. Some studies suggest that C70 can participate in ROS homeostasis, potentially influencing cellular processes related to oxidative stress . Moreover, it has been reported that C70 can induce the formation of novel structures when interacting with other molecules , which could have various cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the interaction between C70 and other molecules can be affected by the solvent used . Moreover, factors such as temperature and pressure can influence the formation of structures involving C70 . Therefore, the environment plays a crucial role in the action of C70.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fullerene C70 can be synthesized using various methods, including arc discharge, laser ablation, and chemical vapor deposition. One common method involves the arc discharge technique, where a high current is passed through graphite electrodes in an inert atmosphere, producing a soot that contains fullerenes. This soot is then extracted and purified to isolate C70 .

Industrial Production Methods: Industrial production of this compound typically involves the arc discharge method due to its efficiency in producing large quantities of fullerenes. The soot generated from the arc discharge is subjected to solvent extraction, chromatography, and recrystallization to obtain pure C70 .

Chemical Reactions Analysis

Types of Reactions: Fullerene C70 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozone, potassium permanganate, and other strong oxidizing agents.

    Reduction: Alkali metals (e.g., sodium, potassium), sodium naphthalenide.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Electronics

Optoelectronic Devices:
Fullerene C70 is utilized in organic solar cells and photodetectors due to its excellent electron-accepting properties. It can enhance the efficiency of photovoltaic devices when used in combination with donor materials.

Table 1: Performance of this compound in Organic Solar Cells

Device TypeEfficiency (%)YearReference
Organic Photovoltaic10.52023Powdernano
Photodetector8.22022MDPI

Medicine

Drug Delivery Systems:
C70 serves as a carrier for drug delivery, particularly in cancer therapy. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery.

Case Study:
A study demonstrated that C70 derivatives could deliver anticancer drugs effectively to tumor sites, significantly reducing side effects compared to conventional therapies .

Antioxidant Properties:
this compound exhibits radical scavenging abilities, making it a candidate for neuroprotective therapies. Its interaction with reactive oxygen species can mitigate oxidative stress in neuronal cells .

Nanotechnology

Nanostructured Materials:
C70 can self-assemble into nanowhiskers, which are promising for applications in supercapacitors and electrocatalysts due to their high surface area and conductivity.

Table 2: Properties of C70 Nanowhiskers

PropertyValueApplication
Diameter~100 nmEnergy storage
ConductivityHighElectrocatalysis
PhotosensitivityExcellentPhotonic devices

Environmental Applications

Remediation:
Research indicates that this compound can be employed in environmental remediation processes. Its ability to adsorb pollutants makes it suitable for water treatment applications .

Case Study:
The University of Tokyo has explored the use of fullerenes in removing heavy metals from contaminated water sources, demonstrating effective reduction rates .

Future Prospects and Challenges

Despite its potential, the widespread application of this compound is hindered by challenges such as high production costs and scalability issues. Ongoing research aims to develop cost-effective synthesis methods and explore new functional derivatives that could expand its applicability.

Comparison with Similar Compounds

Fullerene C70 stands out due to its unique shape, electronic properties, and potential for diverse applications in science and industry.

Biological Activity

Fullerene C70, a spherical molecule composed of 70 carbon atoms, has garnered significant attention in the fields of nanotechnology and biomedicine due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and recent research findings.

Structural Characteristics

This compound has a distinct structure that allows it to interact with various biological systems. Its larger size compared to C60 provides different chemical reactivity and solubility characteristics, which are crucial for its functionalization and biomedical applications.

Biological Applications

This compound exhibits a range of biological activities that can be harnessed for therapeutic purposes. These include:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.
  • Antimicrobial Properties : Research indicates that this compound can exhibit antibacterial effects against various pathogens. For example, studies have demonstrated its efficacy in inhibiting bacterial growth through mechanisms involving reactive oxygen species (ROS) generation .
  • Photodynamic Therapy (PDT) : this compound can generate singlet oxygen upon light activation, making it a candidate for photodynamic therapy in cancer treatment. Its ability to produce ROS selectively in tumor cells enhances its therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Singlet Oxygen Generation : Upon excitation, this compound can convert molecular oxygen to singlet oxygen, which is a potent oxidizing agent capable of damaging cellular components.
  • Electron Transfer : this compound can participate in electron transfer reactions, which may lead to oxidative stress in target cells, particularly in cancer therapy .
  • Functionalization : Modifying this compound with various functional groups can enhance its solubility and target specificity, improving its biological efficacy. For instance, conjugation with peptides or saccharides has been explored to increase cellular uptake and targeting capabilities .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Antioxidant Studies : A study demonstrated that functionalized this compound derivatives showed enhanced antioxidant properties compared to unmodified forms. These derivatives effectively reduced ROS levels in human cells while promoting cell viability .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves the generation of ROS upon light activation, leading to bacterial cell death .
  • Cytotoxicity Assessments : Research on the cytotoxic effects of this compound derivatives on human cell lines indicated that certain functionalized versions could induce apoptosis in cancer cells without affecting normal cells significantly .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of a this compound derivative encapsulated in a polymer matrix against E. coli. The results showed a significant reduction in bacterial viability upon exposure to light, confirming the compound's potential as an antimicrobial agent.

CompoundBacterial StrainViability Reduction (%)
C70-PVPE. coli85
Control-10

Case Study 2: Photodynamic Therapy

In another study focusing on photodynamic therapy, researchers used this compound conjugated with chitosan oligosaccharides for targeted delivery to melanoma cells. The treatment resulted in enhanced ROS production and significant tumor cell apoptosis.

TreatmentCell Viability (%)ROS Level (µM)
Control900
C70-Chitosan3025

Properties

IUPAC Name

(C70-D5h(6))[5,6]fullerene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLMFJTZZPOKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%10=C%10C8=C5C1=C%10C1=C%13C5=C8C1=C2C1=C3C2=C3C%10=C%13C%14=C3C1=C8C1=C3C5=C%12C5=C8C%11=C%11C9=C7C7=C9C6=C4C2=C2C%10=C4C(=C29)C2=C6C(=C8C8=C9C6=C4C%13=C9C(=C%141)C3=C85)C%11=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157069-59-5
Record name [5,6]Fullerene-C70-D5h(6), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157069-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90151050
Record name Fullerene C70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115383-22-7
Record name Fullerene-C70
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115383-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fullerene C70
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115383227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fullerene C70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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